molecular formula C12H9BrF3NO2 B1414039 Ethyl 3-bromo-4-cyano-5-(trifluoromethyl)phenylacetate CAS No. 1804407-41-7

Ethyl 3-bromo-4-cyano-5-(trifluoromethyl)phenylacetate

Cat. No. B1414039
CAS RN: 1804407-41-7
M. Wt: 336.1 g/mol
InChI Key: QOTMOXAUQNRPJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Ethyl 3-bromo-4-cyano-5-(trifluoromethyl)phenylacetate” could involve reactions at the benzylic position, which are very important for synthesis problems . These reactions could include free radical bromination, nucleophilic substitution, and oxidation .


Molecular Structure Analysis

The molecular structure of “this compound” can be derived from its IUPAC name. The “3-bromo” indicates a bromine atom attached to the third carbon of the phenyl ring. The “4-cyano” indicates a cyano group (-CN) attached to the fourth carbon. The “5-(trifluoromethyl)” indicates a trifluoromethyl group (-CF3) attached to the fifth carbon .


Chemical Reactions Analysis

The chemical reactions involving “this compound” could be complex due to the presence of multiple functional groups. The bromine atom could undergo nucleophilic substitution reactions . The cyano group could be reduced to an amine or hydrolyzed to a carboxylic acid. The trifluoromethyl group could participate in various reactions due to the strong electron-withdrawing nature of fluorine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its structure. For instance, the presence of the trifluoromethyl group could increase its lipophilicity . The bromine atom could make the molecule denser and more reactive .

Mechanism of Action

The mechanism of action of “Ethyl 3-bromo-4-cyano-5-(trifluoromethyl)phenylacetate” would depend on its application. For instance, in medicinal chemistry, the trifluoromethyl group is often used to enhance the lipophilicity and metabolic stability of drug molecules .

Safety and Hazards

The safety and hazards associated with “Ethyl 3-bromo-4-cyano-5-(trifluoromethyl)phenylacetate” would depend on its physical and chemical properties. It may form combustible dust concentrations in air and may cause respiratory irritation. It could be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for the study and application of “Ethyl 3-bromo-4-cyano-5-(trifluoromethyl)phenylacetate” could be vast. Given its unique structure, it could be used as a building block in the synthesis of more complex molecules. It could also be studied for potential applications in various fields such as medicinal chemistry, materials science, and more .

properties

IUPAC Name

ethyl 2-[3-bromo-4-cyano-5-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrF3NO2/c1-2-19-11(18)5-7-3-9(12(14,15)16)8(6-17)10(13)4-7/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTMOXAUQNRPJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)Br)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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